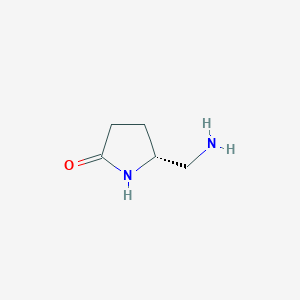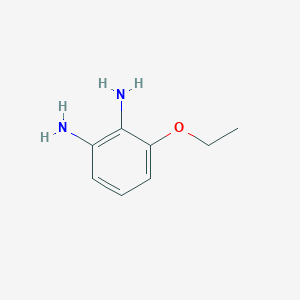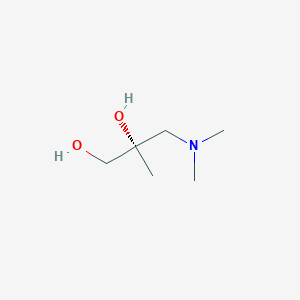
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazole derivatives, including those structurally related to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, are of significant interest due to their diverse chemical and pharmacological properties. These compounds are explored for their potential in various applications, ranging from medicinal chemistry to materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives, like 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, involves several key steps. For instance, 1,2,3-Thiadiazole-4-carboxylic acid derivatives can be synthesized from 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid via oxidation, followed by conversion into various forms, such as amides and ethyl esters, through reactions with acid chlorides or azides (Looker & Wilson, 1965).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a thiadiazole ring, often substituted with various groups to modify its properties. For example, crystal structures of compounds containing the thiadiazole moiety have been determined, showcasing hydrogen-bonded dimers and various intermolecular interactions (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, including ring-opening reactions with bases and the formation of corresponding thioamides or esters under specific conditions (Remizov, Pevzner, & Petrov, 2019). These reactions illustrate the chemical versatility and reactivity of thiadiazole compounds.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activity Evaluation
Researchers have explored the microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties. These compounds, including derivatives of 1,3,4-thiadiazole, were investigated for their antimicrobial, antilipase, and antiurease activities. Some exhibited moderate antimicrobial activity against tested microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).
Reactions with Selected Bases
The reactions of thiadiazole derivatives with bases have been studied, revealing the potential for creating various heterocyclic compounds. This research highlights the versatility of thiadiazole compounds in chemical reactions, leading to the development of compounds with potential biological activities (Remizov et al., 2019).
Ring Enlargement and Unusual Reduction
An unexpected reaction involving the dimeric ring enlargement with sulfur addition of ethyl 1,2,3-thiadiazole-4-carboxylate has been reported. This reaction underscores the unique chemical properties of thiadiazole derivatives and their potential for generating novel cyclic compounds (Miyawaki et al., 2004).
Synthesis of Heterocyclic Systems
The synthesis of previously unreported heterocyclic systems by reacting thiadiazole derivatives with diethanolamine has been developed. This method demonstrates the application of thiadiazole derivatives in synthesizing complex heterocycles, which could be explored for various biological and material science applications (Kropotina et al., 2008).
Auxin Activities and Antiblastic Effects
The synthesis of acylamides from thiadiazole derivatives and their evaluation for auxin activities and antiblastic effects on wheat gemma have been studied. Although the auxin activities were not high, this research indicates the potential agricultural applications of thiadiazole derivatives (Yue et al., 2010).
Propiedades
IUPAC Name |
4-ethylthiadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWNGODJNQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407148 |
Source


|
| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
CAS RN |
183302-40-1 |
Source


|
| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)





